2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide
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Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H13Cl2N3O2 and its molecular weight is 338.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research on pyridazinone derivatives, such as those involving the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlights the versatility of these compounds in chemical synthesis. These processes lead to the formation of a variety of structurally diverse compounds that could serve as precursors for further chemical reactions or as potential drug candidates. The synthesis involves reactions under specific conditions to form compounds with high yields and is significant for exploring chemical space in drug discovery and development (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
Another area of research application for pyridazinone derivatives is in the exploration of their antimicrobial properties. Studies have synthesized new diphenylamine derivatives showing significant antimicrobial and antifungal activities. These findings suggest the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kumar & Mishra, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research also extends to the study of benzothiazolinone acetamide analogs for their photochemical and thermochemical properties, potential as photosensitizers in dye-sensitized solar cells (DSSCs), and their non-linear optical (NLO) activity. Additionally, these studies include molecular docking to understand the binding interactions of analyzed ligands with specific proteins, indicating the broad applicability of such compounds in both renewable energy technologies and biological interaction studies (Mary et al., 2020).
Herbicide Development
Pyridazinone derivatives have been studied for their use as lipid biosynthesis inhibitors in herbicide development. These compounds are part of classes of herbicides reported to inhibit lipid biosynthesis in plants, with implications for agriculture and plant management strategies (Gronwald, 1991).
Anticonvulsant and Muscle Relaxant Activities
Lastly, the synthesis of pyridazinone derivatives and their evaluation for anticonvulsant and muscle relaxant activities reveal the potential of these compounds in therapeutic applications. This research suggests that certain derivatives can exhibit promising activities, highlighting the importance of structural modifications to achieve desired biological effects (Sharma et al., 2013).
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2,3-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-10-2-1-3-12(15(10)17)18-13(21)8-20-14(22)7-6-11(19-20)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATZGICUGBEVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.